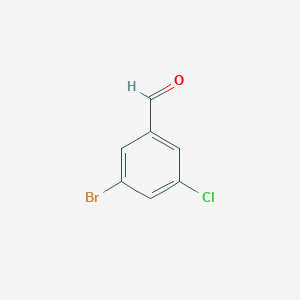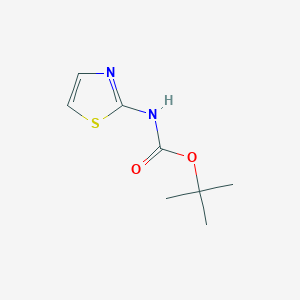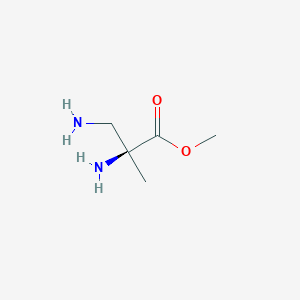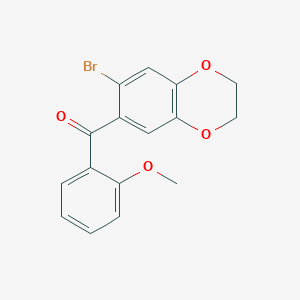![molecular formula C8H11NO B066721 2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile CAS No. 185516-82-9](/img/structure/B66721.png)
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile
Vue d'ensemble
Description
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile, commonly known as OPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
OPC has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is in the development of new drugs, particularly those that target the central nervous system. OPC has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, OPC has been shown to have anti-inflammatory and analgesic properties, which could make it a useful therapeutic agent for the treatment of chronic pain and inflammation.
Mécanisme D'action
The exact mechanism of action of OPC is not fully understood, but it is believed to act on multiple targets in the brain and body. OPC has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that OPC can have a range of biochemical and physiological effects. In animal models, OPC has been shown to improve cognitive function and memory, reduce inflammation and oxidative stress, and protect against neurotoxicity. OPC has also been found to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
OPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it is stable under a range of conditions and can be stored for extended periods. However, there are also some limitations to its use. OPC is highly reactive and can be toxic in high concentrations, so care must be taken when handling it. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on OPC. One area of interest is in the development of new drugs that target the central nervous system. OPC has shown promise as a neuroprotective agent, and further research could lead to the development of new therapies for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of OPC and its potential side effects. Finally, there is potential for the use of OPC in other areas of research, such as in the development of new anti-inflammatory and analgesic drugs.
Propriétés
Numéro CAS |
185516-82-9 |
|---|---|
Nom du produit |
2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-[1-(2-oxopropyl)cyclopropyl]acetonitrile |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8(2-3-8)4-5-9/h2-4,6H2,1H3 |
Clé InChI |
GISOIRNYRPFPIS-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(CC1)CC#N |
SMILES canonique |
CC(=O)CC1(CC1)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

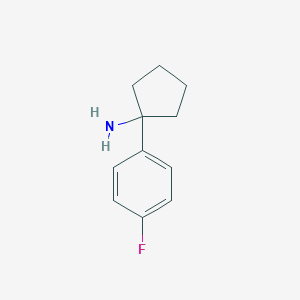
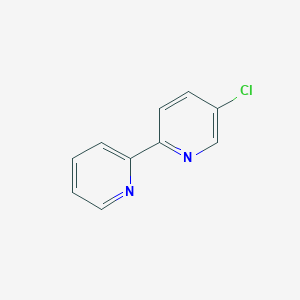
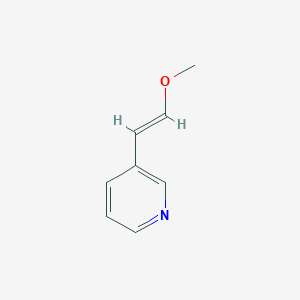
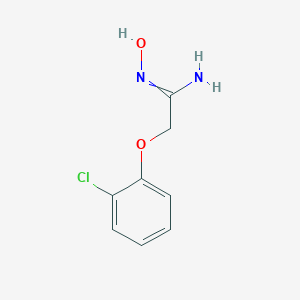
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)

